

"Fluoromethyl phenyl sulfone" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fluoromethyl Phenyl Sulfone*

Cat. No.: *B1334156*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Fluoromethyl Phenyl Sulfone**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides a detailed overview of the physical properties of **fluoromethyl phenyl sulfone**, a versatile compound with significant applications in medicinal chemistry, agrochemical synthesis, and materials science.

Chemical Identity and Structure

Fluoromethyl phenyl sulfone, also known as fluoromethylsulfonylbenzene, is an organic compound featuring a sulfonyl functional group connecting a phenyl ring and a fluoromethyl group.^[1] Its unique structure, particularly the presence of the fluoromethyl group, imparts desirable properties such as increased lipophilicity, which is advantageous in drug design.^{[1][2]}

Chemical Structure:

- Molecular Formula: C₇H₇FO₂S^[2]
- Molecular Weight: 174.19 g/mol ^[2]
- CAS Number: 20808-12-2^[2]
- Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone^{[3][4]}

Tabulated Physical Properties

The following table summarizes the key physical properties of **fluoromethyl phenyl sulfone** for easy reference and comparison.

Property	Value	Source
Appearance	White to off-white powder or crystal. [2] [5]	[2] [5]
Melting Point	51-55 °C [2] [5]	[2] [5]
	53 °C [4] [6] [7]	[4] [6] [7]
	51-52 °C [8]	[8]
Boiling Point	151 °C at 0.3 Torr [6] [7]	[6] [7]
	120-125 °C at 1 mm [9]	[9]
Density (Predicted)	1.274 ± 0.06 g/cm³ [6] [7]	[6] [7]
Solubility	Insoluble in water. [6]	[6]
Soluble in methanol, acetone, and dichloromethane. [1] [5] [10]	[1] [5] [10]	
Vapor Pressure	0.000866 mmHg at 25°C [6]	[6]
Refractive Index	1.501 [6]	[6]
Flash Point	143.9°C [6]	[6]

Experimental Protocols

Synthesis of Fluoromethyl Phenyl Sulfone

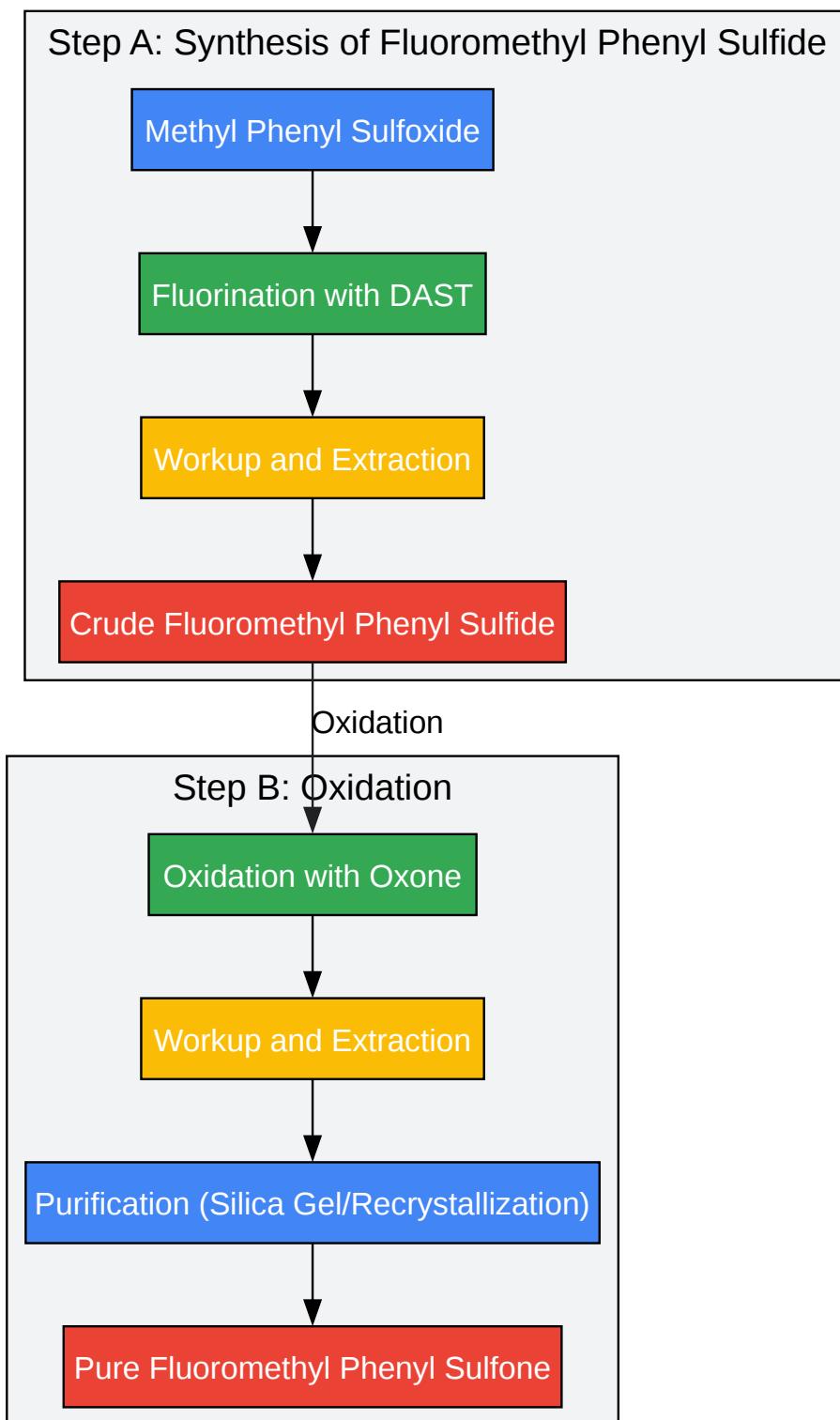
The synthesis of **fluoromethyl phenyl sulfone** is typically achieved through a two-step process starting from methyl phenyl sulfoxide. The following is a general experimental protocol based on established literature.[\[9\]](#)[\[11\]](#)

Step A: Synthesis of Fluoromethyl Phenyl Sulfide

- In a three-necked round-bottomed flask equipped with a magnetic stirrer, air condenser, and thermometer, methyl phenyl sulfoxide is dissolved in chloroform.[9][11]
- The flask is placed in a cooling bath to maintain a temperature of 20°C.[9][11]
- Diethylaminosulfur trifluoride (DAST) is added to the flask, followed by a catalytic amount of antimony trichloride and additional chloroform.[9][11]
- The reaction mixture is stirred under an inert atmosphere (e.g., argon). An exothermic reaction is typically observed after 2 to 8 hours, indicated by a color change to dark orange.[9][11]
- The reaction is quenched by slowly pouring the mixture into an ice-cold, saturated aqueous solution of sodium bicarbonate containing sodium hydroxide.[9]
- The chloroform layer is separated, and the aqueous layer is extracted multiple times with chloroform.[9]
- The combined organic layers are washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, then dried over potassium carbonate.[9]
- The chloroform is removed under reduced pressure to yield crude fluoromethyl phenyl sulfide.[9]

Step B: Oxidation to **Fluoromethyl Phenyl Sulfone**

- In a separate three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, Oxone (potassium peroxyomonosulfate) is suspended in water and cooled to 5°C.[9][11]
- A solution of the crude fluoromethyl phenyl sulfide from Step A in methanol is added slowly to the stirring Oxone slurry.[9][11]
- The reaction mixture is stirred at room temperature for approximately 4 hours.[9][11]
- The methanol is removed using a rotary evaporator.[9][11]
- The remaining aqueous solution is extracted with methylene chloride.[9]


- The combined organic layers are dried over magnesium sulfate and concentrated.[9]
- The concentrated solution is filtered through a plug of silica gel.[9]
- The filtrate is concentrated, and the resulting solid is dried under vacuum to yield crude **fluoromethyl phenyl sulfone** as a white solid.[9]
- The crude product can be recrystallized from hot hexane to obtain pure white crystals of **fluoromethyl phenyl sulfone**.[9][11]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of **fluoromethyl phenyl sulfone**.

Synthesis of Fluoromethyl Phenyl Sulfone

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **fluoromethyl phenyl sulfone**.

Applications Overview

Fluoromethyl phenyl sulfone is a key intermediate and reagent in various scientific fields.

The diagram below outlines its primary areas of application.

[Click to download full resolution via product page](#)

Caption: Key application areas of **fluoromethyl phenyl sulfone**.

Concluding Remarks

Fluoromethyl phenyl sulfone is a compound of significant interest due to its versatile reactivity and the advantageous properties conferred by the fluoromethyl group. This guide provides essential physical property data and a standardized synthesis protocol to support its application in research and development. Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemistry.^[2] Researchers are encouraged to consult safety data sheets and relevant literature for safe handling and specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20808-12-2: Fluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Fluoromethyl Phenyl Sulfone | 20808-12-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 20808-12-2 CAS MSDS (Fluoromethyl phenyl sulfone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Fluoromethyl phenyl sulfone | 20808-12-2 [chemicalbook.com]
- 11. Production Method of Fluoromethyl phenyl sulfone - Chempedia - LookChem [lookchem.com]
- To cite this document: BenchChem. ["Fluoromethyl phenyl sulfone" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334156#fluoromethyl-phenyl-sulfone-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com